

An In-depth Technical Guide to the Physical Properties of Methyl 2-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methoxybenzoate

Cat. No.: B147192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxybenzoate, also known as methyl o-anisate, is an aromatic ester with the chemical formula $C_9H_{10}O_3$.^[1] It is a colorless to pale yellow liquid characterized by a warm, herbaceous, and floral odor. This document provides a comprehensive overview of the key physical properties of **methyl 2-methoxybenzoate**, complete with detailed experimental protocols for their determination. The information presented is intended to support research and development activities in various scientific fields, including medicinal chemistry and fragrance formulation.

Core Physical Properties

The physical properties of **methyl 2-methoxybenzoate** are crucial for its handling, application, and integration into various chemical processes. A summary of these properties is presented in the table below.

Property	Value	Units
Molecular Weight	166.17	g/mol
Boiling Point	248 - 255	°C at 760 mmHg
Melting Point	Not applicable (liquid at room temperature)	°C
Density	1.157	g/mL at 25 °C
Refractive Index	1.532 - 1.534	at 20 °C
Solubility	Very slightly soluble in water; soluble in organic solvents and oils. [2]	-
Appearance	Colorless or pale yellow liquid. [3]	-
Odor	Warm, herbaceous, floral, spicy.	-

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds like **methyl 2-methoxybenzoate**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common microscale technique for this determination.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block)
- Thermometer
- Small test tube (fusion tube)

- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

- A few milliliters of **methyl 2-methoxybenzoate** are placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
- The assembly is then immersed in a heating bath (Thiele tube filled with oil).
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[4\]](#)[\[5\]](#)

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurements.

Apparatus:

- Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
- Analytical balance

- Constant temperature water bath

Procedure:

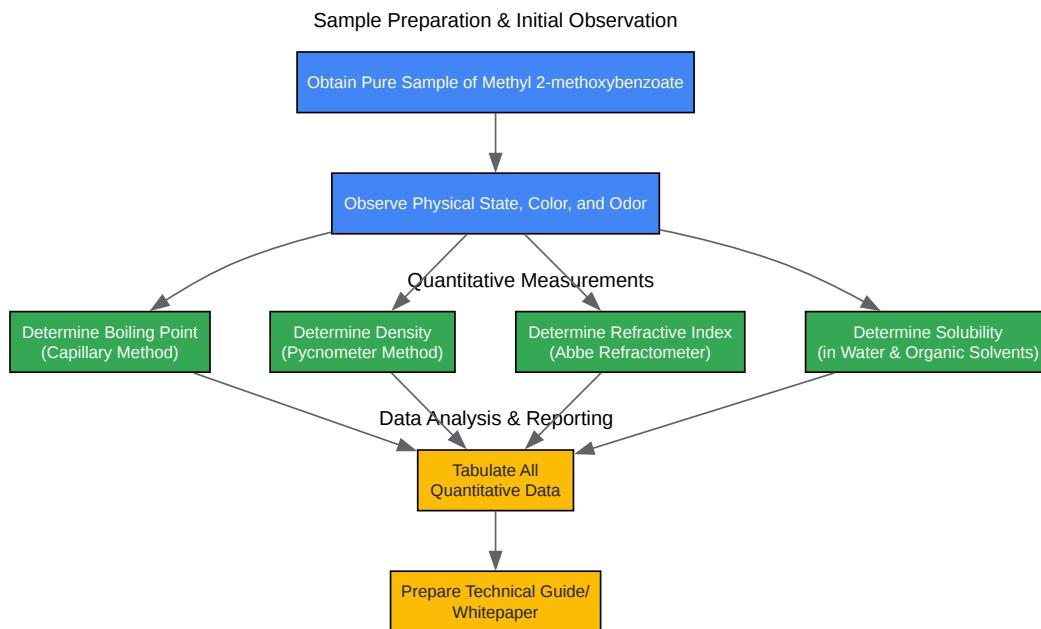
- The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
- The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried thoroughly.
- The pycnometer filled with water is weighed.
- The pycnometer is emptied, dried completely, and then filled with **methyl 2-methoxybenzoate**.
- The same process of thermal equilibration and weighing is repeated for the **methyl 2-methoxybenzoate**.
- The density is calculated using the following formula: Density of liquid = (Mass of liquid / Mass of water) x Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper
- Ethanol or other suitable solvent for cleaning


Procedure:

- The refractometer prisms are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry.
- A few drops of **methyl 2-methoxybenzoate** are placed on the surface of the lower prism using a dropper.
- The prisms are closed and locked.
- The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a liquid organic compound like **methyl 2-methoxybenzoate**.

Workflow for Physical Property Determination of a Liquid Organic Compound

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides essential physical property data and standardized experimental protocols for **methyl 2-methoxybenzoate**. The information and methodologies outlined herein are intended to serve as a valuable resource for researchers and professionals engaged in

scientific and developmental work involving this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is paramount for scientific integrity and progress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. pubs.aip.org [pubs.aip.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl 2-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147192#methyl-2-methoxybenzoate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com